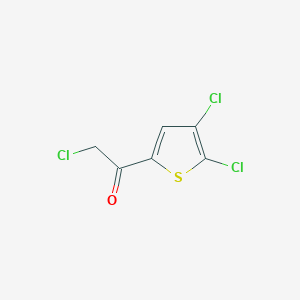

2-Chloro-1-(4,5-dichloro-2-thienyl)ethan-1-one

Description

2-Chloro-1-(4,5-dichloro-2-thienyl)ethan-1-one is a chlorinated ethanone derivative featuring a dichlorinated thiophene ring. This compound belongs to a class of α-chloroketones, which are pivotal intermediates in organic synthesis, particularly for constructing heterocyclic scaffolds like pyrazoles, thiazoles, and fused-ring systems. The presence of electron-withdrawing chlorine atoms on the thienyl group enhances electrophilicity at the ketone carbon, making it reactive toward nucleophilic substitution or cyclocondensation reactions .

Properties

IUPAC Name |

2-chloro-1-(4,5-dichlorothiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3OS/c7-2-4(10)5-1-3(8)6(9)11-5/h1H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUAXIWPMWPAZMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Cl)Cl)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383936 | |

| Record name | 2-Chloro-1-(4,5-dichlorothiophen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64218-50-4 | |

| Record name | 2-Chloro-1-(4,5-dichlorothiophen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4,5-dichloro-2-thienyl)ethan-1-one typically involves the chlorination of thienyl ethanone derivatives. One common method includes the reaction of 2-thienyl ethanone with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the thienyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the handling of chlorine gas and the potential formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4,5-dichloro-2-thienyl)ethan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The thienyl ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution: Formation of amine or thiol derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis: The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various substitution reactions, making it valuable in creating diverse chemical entities.

Biology

- Antimicrobial and Antifungal Activity: Research has indicated potential biological activities of this compound, particularly its antimicrobial and antifungal properties. Studies are ongoing to evaluate its efficacy against various pathogens .

Medicine

- Drug Development: The compound is being explored for its potential use in drug development. Its electrophilic nature allows it to interact with biological molecules, potentially leading to the design of new therapeutic agents targeting specific diseases.

Industry

- Specialty Chemicals Production: In industrial applications, 2-Chloro-1-(4,5-dichloro-2-thienyl)ethan-1-one is utilized in the production of specialty chemicals and materials that require specific properties due to its unique reactivity .

Case Studies and Research Findings

Several studies have highlighted the efficacy and utility of this compound:

- Antimicrobial Studies: A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against resistant strains of bacteria and fungi.

- Synthesis Pathways: Research has focused on optimizing synthetic routes to enhance yield and purity while minimizing by-products during production.

- Biological Activity Assessment: Various assays have been conducted to evaluate its cytotoxicity and selectivity against cancer cell lines, indicating promising results for future drug development.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4,5-dichloro-2-thienyl)ethan-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Heterocyclic Scaffolds

2-Chloro-1-(5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one (Compound 5a)

- Structure : Features a furan-pyrazole hybrid system with chloro and methoxy substituents.

- Synthesis : Prepared via reaction of chloroacetyl chloride with a pyrazole precursor (45% yield) .

- Key Differences: The furan ring and methoxy group introduce steric and electronic variations compared to the dichlorothienyl group in the target compound.

- Physical Properties : Melting point 145–148°C; IR absorption at 1680 cm⁻¹ (C=O stretch) .

2-Chloro-1-(4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl)ethan-1-one

- Structure: Contains a fused thienopyridine ring with a phenyl substituent.

- Molecular Formula: C₁₅H₁₄ClNOS; Molecular Weight: 291.8 g/mol .

- Predicted boiling point 463.6°C , significantly higher than simpler thienyl derivatives.

Substituent Effects on Aromatic Rings

2-Chloro-1-(4-methylphenyl)ethan-1-one

- Structure : Simplistic phenyl derivative with a methyl group.

- Molecular Weight : 168.62 g/mol .

- Key Differences : The absence of electron-withdrawing groups on the aromatic ring reduces electrophilicity. This compound is primarily used in Friedel-Crafts alkylation or as a precursor for phenacyl derivatives .

2-Chloro-1-(2,4-dichlorophenyl)ethan-1-one

Heteroatom Variations in Core Structures

1-(5-Chloro-2-thienyl)ethan-1-one

- Structure : Lacks the α-chloro and 4,5-dichloro substituents.

- CAS : 6310-04-9; Molecular Weight: 172.27 g/mol .

- Key Differences: The absence of chlorine at the ethanone α-position and 4,5-thienyl positions diminishes electrophilicity, making it less reactive in cyclocondensation reactions.

2-Chloro-1-(4-ethoxyphenyl)ethan-1-one

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Biological Activity

Overview

2-Chloro-1-(4,5-dichloro-2-thienyl)ethan-1-one (CAS Number: 64218-50-4) is an organic compound characterized by its chlorinated thienyl structure. Its molecular formula is C₆H₃Cl₃OS, and it possesses significant biological activity, particularly in antimicrobial and potential therapeutic applications. This compound functions primarily as an electrophile, allowing it to interact with nucleophilic sites on biomolecules, which can inhibit enzyme activity and disrupt cellular processes.

The primary mechanism of action for this compound involves its electrophilic nature. This allows the compound to react with various biomolecules, leading to:

- Inhibition of Enzyme Activity : The compound can form covalent bonds with nucleophiles in enzymes, effectively inhibiting their function.

- Disruption of Cellular Processes : By modifying critical biomolecules within cells, it can interfere with metabolic pathways.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial properties. It has been tested against various pathogens with notable results:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant S. aureus (MRSA) | 64 µg/mL |

| C. difficile | 32 µg/mL |

| A. baumannii | 128 µg/mL |

| C. auris | 16 µg/mL |

These findings suggest that the compound may be effective against certain strains of resistant bacteria, making it a candidate for further development in antimicrobial therapies .

Cytotoxicity

While exploring its therapeutic potential, cytotoxicity studies have shown that the compound can affect non-cancerous cells. For instance, in human pulmonary epithelial cells (HSAEC-1), varying concentrations demonstrated a decrease in cell viability, indicating a need for careful consideration regarding dosage when used therapeutically .

Study on Antimicrobial Activity

In a study assessing various derivatives of thienyl compounds, this compound was found to have significant activity against MRSA strains. The study highlighted that modifications to the thienyl ring could enhance or diminish antimicrobial efficacy. The presence of multiple chlorine atoms was noted to influence the reactivity and biological activity of the compound .

Comparative Analysis

When compared to similar compounds such as 2-Chloro-1-(thiophen-2-yl)ethan-1-one and 2-Chloro-1-(4-chlorophenyl)ethan-1-one, the unique chlorination pattern of this compound provides it with distinctive reactivity profiles that may enhance its biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.